Bienvenue dans la boutique en ligne BenchChem!

N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

N-(2,5-Dimethylphenyl)-2-(4-methylphenyl)acetamide (molecular formula C₁₇H₁₉NO; MW 253.34 g/mol) is a substituted N-arylalkylphenylacetamide belonging to a class of compounds explicitly claimed for potent analgesic and anti-inflammatory activities in patent EP 0721939 B1. The molecule consists of a 2,5-dimethylaniline core linked via an amide bond to a 4-methylphenylacetyl moiety, forming a diphenylacetamide scaffold.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
Cat. No. B5820150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C)C
InChIInChI=1S/C17H19NO/c1-12-5-8-15(9-6-12)11-17(19)18-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,18,19)
InChIKeyMTPSCOAPUVGVBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dimethylphenyl)-2-(4-methylphenyl)acetamide: Structural Identity and Procurement Baseline for the N-Arylalkylphenylacetamide Class


N-(2,5-Dimethylphenyl)-2-(4-methylphenyl)acetamide (molecular formula C₁₇H₁₉NO; MW 253.34 g/mol) is a substituted N-arylalkylphenylacetamide belonging to a class of compounds explicitly claimed for potent analgesic and anti-inflammatory activities in patent EP 0721939 B1 [1]. The molecule consists of a 2,5-dimethylaniline core linked via an amide bond to a 4-methylphenylacetyl moiety, forming a diphenylacetamide scaffold. This compound is available as a research chemical from multiple specialty chemical suppliers . Its membership in the N-arylalkylphenylacetamide family, whose pharmacological relevance is established through the capsaicin-derivative patent literature, positions it as a candidate for analgesic and anti-inflammatory screening programs [1]. However, the procurement decision should be guided by specific comparative data rather than class membership alone.

Why N-(2,5-Dimethylphenyl)-2-(4-methylphenyl)acetamide Cannot Be Substituted by Close In-Class Analogs


Substitution of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide by a seemingly minor structural analog carries substantial risk of altered pharmacological profile. The 2,5-dimethyl substitution pattern on the aniline ring is a critical determinant of target binding: prior SAR studies on N-(2,5-dimethylphenyl)-2-phenoxyacetamide congeners demonstrated that the 2,5-dimethyl arrangement is essential for potent MAO-A inhibition (IC₅₀ = 50 nM) and a 24-fold selectivity window over MAO-B (IC₅₀ = 1,200 nM), while shifting the methyl groups to alternative positions abolished both potency and selectivity [1]. Additionally, the 4-methyl substituent on the phenylacetyl ring modulates lipophilicity and may serve as a metabolic blocking group absent in the unsubstituted N-(2,5-dimethylphenyl)-2-phenylacetamide comparator (LogP ~3.53) . These two structural features—the 2,5-dimethyl pattern and the 4-methylphenylacetyl substituent—confer a pharmacophoric signature that cannot be replicated by simple analogs such as N-(2,5-dimethylphenyl)acetamide or N-(2,6-dimethylphenyl)acetamide.

N-(2,5-Dimethylphenyl)-2-(4-methylphenyl)acetamide: Quantitative Comparative Evidence Against Closest Analogs


Acetylcholinesterase (AChE) Inhibitory Activity: Null Activity at 26 µM Contrasts with Active Phenylacetamide Analogs

In a ChEMBL-curated binding assay, N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide exhibited no inhibition of acetylcholinesterase (AChE) at a concentration of 26 µM . In contrast, several structurally related N-substituted phenylacetamide derivatives demonstrate measurable AChE inhibition, with reported IC₅₀ values ranging from 1.3 to 380 nM for optimized members of the class [1]. This inactivity against AChE suggests that the compound may possess a differentiated off-target profile—an attribute valuable for analgesic programs seeking to avoid cholinergic side effects commonly associated with AChE-inhibiting phenylacetamides.

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

Structural Differentiation: 2,5-Dimethylaniline Core plus 4-Methylphenylacetyl Moiety versus Simplest Analog

The target compound incorporates both a 2,5-dimethylaniline core and a 4-methylphenylacetyl moiety, resulting in a molecular weight of 253.34 g/mol and higher lipophilicity compared to the simplest commercially available analog, N-(2,5-dimethylphenyl)acetamide (MW 163.22 g/mol, XLogP3 = 1.5, LogP = 2.33) [1][2]. The additional phenyl ring with a para-methyl substituent in the target compound introduces an extended aromatic system capable of engaging in π-stacking interactions with hydrophobic protein pockets, a feature absent in the minimal analog. This structural elaboration is consistent with the pharmacophoric requirements of the N-arylalkylphenylacetamide class defined in EP 0721939 B1, where the arylalkyl extension relative to the aniline nitrogen is explicitly required for analgesic and anti-inflammatory activity [3].

Medicinal chemistry Structure-activity relationship Pharmacophore design

4-Methyl versus 4-Methoxy Phenylacetyl Substitution: Impact on Hydrogen-Bonding Capacity and Metabolic Stability

The target compound, bearing a 4-methyl substituent on the phenylacetyl ring, is distinguished from the commercially available N-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide (CAS 326898-95-7, Sigma-Aldrich AldrichCPR) by the absence of the hydrogen-bond-accepting methoxy oxygen [1]. The methoxy oxygen in the 4-methoxy comparator introduces an additional hydrogen bond acceptor (HBA count increases from 1 to 2 relative to the amide carbonyl alone), which can alter both molecular recognition and metabolic susceptibility. 4-Methoxy substituents on phenyl rings are known substrates for O-demethylation by CYP450 enzymes (particularly CYP2C9 and CYP2D6), whereas the 4-methyl group is metabolically more stable, undergoing slower methyl oxidation. This substitution difference (–OCH₃ vs. –CH₃) therefore predicts differential in vivo half-life and metabolite profiles, making the target compound potentially more suitable for studies requiring metabolically stable phenylacetamide scaffolds.

Drug metabolism CYP450 Hydrogen bonding Physicochemical profiling

Patent-Class Pharmacological Precedent: Class-Level Analgesic and Anti-Inflammatory Activity of N-Arylalkylphenylacetamides

Patent EP 0721939 B1 (granted 1998; Korea Research Institute of Chemical Technology) explicitly claims that N-arylalkylphenylacetamide compounds of formula (I)—which structurally encompasses N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide—possess 'potent analgesic and anti-inflammatory activities' with 'increased oral bioavailability and a greatly reduced level of skin irritation and toxicity' relative to capsaicin-based analogs [1]. This patent provides class-level validation for the analgesic/anti-inflammatory research application of the target compound. By contrast, the simpler comparator N-(2,5-dimethylphenyl)acetamide (CAS 2050-44-4) is a known human metabolite of 2,5-dimethylaniline [2] and lacks the arylalkyl extension required by formula (I) of the patent; it therefore does not benefit from the same pharmacological precedent.

Analgesic Anti-inflammatory Capsaicin analog Pain therapeutics

Procurement-Relevant Physicochemical Profile: Solubility and LogP Estimates for Formulation Planning

While experimental solubility and LogP data for the target compound are not publicly available, the predicted SlogP of ~3.92 (estimated via the MMsINC database for structurally related entries) [1] positions the compound in the moderately lipophilic range. The comparator N-(2,5-dimethylphenyl)acetamide exhibits experimental LogP = 2.33 [2]. The estimated LogP differential of ~1.6 log units corresponds to approximately a 40-fold increase in octanol-water partition coefficient, which has direct consequences for aqueous solubility (estimated water solubility at 25 °C for related N-(2,5-dimethylphenyl) derivatives ranges from 22–110 mg/L depending on the specific substituent) . Procurement and formulation teams should anticipate that the target compound will require organic co-solvents (e.g., DMSO, ethanol) for in vitro assay preparation and may exhibit limited aqueous solubility.

LogP Aqueous solubility Formulation Drug-likeness

N-(2,5-Dimethylphenyl)-2-(4-methylphenyl)acetamide: Evidence-Based Application Scenarios for Scientific and Industrial Users


Analgesic and Anti-Inflammatory Lead Identification via N-Arylalkylphenylacetamide Scaffold Screening

Based on the class-level patent claims of EP 0721939 B1 establishing potent analgesic and anti-inflammatory activities for formula (I) compounds [1], N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide is a structurally qualifying candidate for primary screening in rodent pain models (tail-flick, writhing) and inflammation models (carrageenan-induced paw edema). The compound's AChE inactivity at 26 µM further supports its selection for analgesic screening where cholinergic confounds must be minimized. Procurement is warranted for laboratories pursuing non-opioid, non-NSAID analgesic mechanisms based on the capsaicin-derivative pharmacophore.

Metabolic Stability SAR: 4-Methyl vs. 4-Methoxy Phenylacetyl Comparison Studies

The absence of a metabolically labile O-demethylation site in the target compound, relative to the commercially available 4-methoxy analog (Sigma-Aldrich AldrichCPR, CAS 326898-95-7) [2], makes N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide a superior choice for in vitro microsomal or hepatocyte stability studies aimed at isolating the contribution of the 4-position substituent to metabolic clearance. Head-to-head incubation experiments comparing the target compound with N-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide can directly quantify the metabolic penalty or advantage conferred by –OCH₃ vs. –CH₃ substitution.

Physicochemical Profiling and LogP-Dependent Permeability Assessment in N-Arylalkylphenylacetamide Series

With an estimated SlogP of ~3.92 [3]—significantly higher than the experimental LogP of 2.33 for the minimal analog N-(2,5-dimethylphenyl)acetamide [4]—the target compound serves as a representative member of the more lipophilic end of the phenylacetamide chemical space. It is suitable for parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies to establish the relationship between phenylacetyl ring substitution and passive membrane permeability within this compound series.

Synthetic Intermediate for Diversified N-Arylalkylphenylacetamide Library Construction

The compound's 4-methylphenylacetyl moiety provides a chemically stable scaffold amenable to further derivatization. The para-methyl group can serve as a synthetic handle for late-stage functionalization (e.g., benzylic bromination followed by nucleophilic displacement) to generate focused libraries for SAR exploration [5]. This derivatization potential distinguishes the compound from the 4-methoxy analog, where the methoxy group is more susceptible to undesired side reactions under certain conditions.

Quote Request

Request a Quote for N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.